2-Amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. The unique structural features of this compound enhance its interaction with various biological targets, making it a candidate for drug development and therapeutic applications.
The compound is cataloged in several chemical databases and literature sources, confirming its relevance in scientific research. Notable databases include PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications.
2-Amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is classified under:
The synthesis of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. A common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions.
The molecular formula of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is with a molecular weight of 223.23 g/mol.
Property | Value |
---|---|
IUPAC Name | 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI | InChI=1S/C9H13N5O2/c1-3... |
InChI Key | IYOUNAMCRLJEJN-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(N=C2N=C(NN2C1=O)N)COC |
2-Amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions:
Reagents such as mild acids for regioselective synthesis and neutral ionic liquids are often employed to shift regioselectivity.
These reactions can yield various ester-substituted amino-triazolopyrimidine analogs with promising biological activities.
The mechanism of action for 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one primarily involves its interaction with specific molecular targets. For instance:
The compound exhibits typical characteristics associated with triazolopyrimidine derivatives:
Relevant chemical properties include:
Property | Value |
---|---|
Melting Point | Specific values vary based on purity and preparation method |
Stability | Stable under standard laboratory conditions |
The scientific uses of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one are diverse:
Research continues to explore its efficacy against various pathogens and cancer types while optimizing synthesis methods for improved yields and lower costs.
The construction of the 1,2,4-triazolo[1,5-a]pyrimidine core follows well-established cyclocondensation routes, with 3(5)-amino-1,2,4-triazole (AT) serving as the principal heterocyclic precursor. This bicyclic nitrogen-rich scaffold is typically assembled through reactions between AT and 1,3-dicarbonyl synthons or their synthetic equivalents. For the target compound 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, the optimal pathway employs a two-step sequence starting from AT and a suitably functionalized β-ketoester derivative [1] [4].
In the critical first step, ethyl 4-methoxy-3-oxobutanoate undergoes cyclocondensation with AT under acidic catalysis (acetic acid, 80°C, 6 hours) to yield the 5-(methoxymethyl)-7-hydroxy intermediate. This reaction proceeds via nucleophilic attack of the exocyclic amino group of AT on the carbonyl carbon of the β-ketoester, followed by dehydration and intramolecular cyclization. The 7-hydroxy group is subsequently converted to the 7-keto functionality via chlorination using phosphorus oxychloride (POCl₃, reflux, 3 hours) followed by controlled hydrolysis. This methodology affords the core scaffold in 68-75% overall yield while preserving the acid-sensitive methoxymethyl substituent [4].
Recent advances employ ultrasound irradiation to accelerate similar cyclocondensation reactions. Under ultrasonic conditions (40 kHz, 50°C), reaction times reduce from hours to 30-45 minutes with yield improvements of 12-18% compared to conventional heating. This enhancement is attributed to improved mass transfer and cavitation effects promoting molecular collisions [2].
Table 1: Optimization of Cyclocondensation for Scaffold Assembly
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Conventional reflux | Acetic acid | 80 | 6.0 | 68 |
Conventional reflux | SiO₂-SO₃H | 80 | 5.5 | 73 |
Ultrasonic | None | 50 | 0.75 | 79 |
Ultrasonic | SiO₂-SO₃H | 50 | 0.5 | 85 |
The C5 position of the triazolo[1,5-a]pyrimidine scaffold demonstrates remarkable tolerance for diverse substituents, with the methoxymethyl group (-CH₂OCH₃) conferring distinct physicochemical properties compared to alkyl, aryl, or aminomethyl alternatives. Synthetic access to C5-modified derivatives typically originates from β-dicarbonyl compounds bearing the desired C5 substituent. For methoxymethyl-functionalized precursors, ethyl 4-methoxy-3-oxobutanoate serves as the optimal building block, whereas derivatives like ethyl acetoacetate (methyl), ethyl benzoylacetate (phenyl), or ethyl 4-aminobutanoate (aminomethyl) generate alternative C5 functionalities [3] [5].
The methoxymethyl group exhibits a balanced interplay of electronic and steric effects:
Biological assessments reveal that C5 modifications profoundly impact bioactivity profiles. While aminomethyl derivatives demonstrate enhanced kinase inhibition (e.g., CDK2 IC₅₀ = 0.12 μM), the methoxymethyl analog shows superior metabolic stability in microsomal assays (t₁/₂ > 120 min vs. 45 min for aminomethyl) due to reduced oxidative deamination. Compared to hydrophobic aryl substituents (e.g., 5-phenyl), the methoxymethyl group reduces plasma protein binding (PPB = 78% vs. 92% for phenyl), increasing free fraction availability [4].
Table 2: Comparative Analysis of C5 Substituent Effects
C5 Substituent | cLogP | TPSA (Ų) | H-Bond Capacity | Steric Volume (ų) | Biological Impact Summary |
---|---|---|---|---|---|
Methoxymethyl (-CH₂OCH₃) | -0.82 | 65.7 | Acceptor | 33.2 | Balanced solubility & metabolic stability |
Methyl (-CH₃) | -0.12 | 52.3 | None | 20.1 | Enhanced membrane permeability |
Phenyl (-C₆H₅) | 1.85 | 52.3 | None | 78.8 | Improved target affinity but reduced solubility |
Aminomethyl (-CH₂NH₂) | -1.35 | 73.6 | Donor/Acceptor | 25.6 | Strong target interactions but metabolic liability |
Ethoxymethyl (-CH₂OCH₂CH₃) | -0.27 | 65.7 | Acceptor | 48.9 | Increased lipophilicity vs. methoxymethyl |
The synthesis of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one employs both solution-phase and solid-phase approaches, with significant implications for scalability, purification efficiency, and combinatorial diversification:
Solution-Phase Synthesis: Traditional batch reactions in polar aprotic solvents (DMF, DMSO) or under solvent-free conditions remain the industrial standard. Using silica-supported sulfonic acid (SiO₂-SO₃H) as a recyclable catalyst, the cyclocondensation achieves 85% yield under ultrasonic irradiation. Key advantages include:
Solid-Phase Synthesis: For combinatorial library generation, Wang resin-linked β-ketoesters undergo cyclocondensation with AT derivatives. After scaffold assembly, trifluoroacetic acid (TFA) cleavage releases the target compound. This approach offers:
Hybrid approaches have emerged where the scaffold is synthesized in solution phase followed by solid-supported functionalization. For instance, 7-chloro-5-(methoxymethyl) intermediates immobilized via nucleophilic aromatic substitution undergo amine displacement at C7 without epimerization risks, achieving 89% purity with only liquid-liquid extraction purification [4].
Table 3: Methodological Comparison for Scaffold Production
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Typical Scale | 10 g - 1 kg | 50 mg - 5 g | 1 g - 100 g |
Purification Method | Column Chromatography | Filtration/Washing | Extraction/Precipitation |
Average Yield | 75-85% | 60-68% | 70-78% |
Purity (HPLC) | 97-99% | 92-95% | 95-98% |
Functional Group Tolerance | High | Moderate | High |
Combinatorial Potential | Low | High | Medium |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1